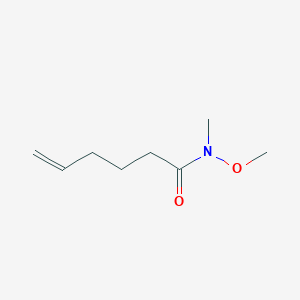
3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is formed by the condensation reaction between 3,4-dihydroxybenzaldehyde and isonicotinic acid hydrazide. It is recognized for its ability to form complexes with metal ions, making it useful in analytical chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and isonicotinic acid hydrazide. The reaction is usually carried out in methanol as a solvent. The reaction conditions include:
Reactants: 3,4-dihydroxybenzaldehyde and isonicotinic acid hydrazide.
Solvent: Methanol.
Temperature: Room temperature or slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones by reacting with aldehydes or ketones.
Complexation Reactions: Formation of complexes with metal ions such as chromium(VI) and vanadium(V).
Oxidation and Reduction Reactions: Potential to undergo redox reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and hydrazides in the presence of methanol or ethanol as solvents.
Complexation Reactions: Involve metal ions and the compound in a buffered solution, such as acetic acid-sodium acetate buffer.
Major Products Formed
Hydrazones: Formed by condensation reactions with aldehydes or ketones.
Metal Complexes: Formed by complexation reactions with metal ions like chromium(VI) and vanadium(V).
Aplicaciones Científicas De Investigación
3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone has several scientific research applications:
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of metal ions such as chromium(VI) and vanadium(V).
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Medicinal Chemistry: Explored for its ability to form complexes with metal ions, which can be useful in developing metal-based drugs.
Industrial Applications: Potential use in the synthesis of fluorescent reagents and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone involves its ability to form stable complexes with metal ions. This complexation can inhibit the activity of metal-dependent enzymes or interfere with metal ion transport in biological systems. The compound’s hydroxyl groups also allow it to participate in redox reactions, potentially affecting cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone: Similar structure but with hydroxyl groups at different positions.
3,5-Dihydroxybenzaldehyde isonicotinoyl hydrazone: Another structural isomer with hydroxyl groups at different positions.
2,3-Dihydroxybenzaldehyde isonicotinoyl hydrazone: Similar compound with hydroxyl groups at different positions.
Uniqueness
3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone is unique due to its specific hydroxyl group positions, which influence its reactivity and ability to form stable metal complexes. This makes it particularly useful in analytical chemistry for the determination of specific metal ions .
Propiedades
Número CAS |
13838-18-1 |
|---|---|
Fórmula molecular |
C13H11N3O3 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
N-[(3,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-11-2-1-9(7-12(11)18)8-15-16-13(19)10-3-5-14-6-4-10/h1-8,17-18H,(H,16,19) |
Clave InChI |
FDFDWHTXHDGTDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12446083.png)
![7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B12446087.png)




![N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12446142.png)

![3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)

